molecular formula C17H16ClNO4S B11632688 Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11632688
M. Wt: 365.8 g/mol
InChI Key: LYSUOTFXXYTIQM-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the acylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate include other thiophene derivatives and esters. For example:

Biological Activity

Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl ester, acetyl group, and a chlorophenyl carbonyl moiety. Its molecular formula is C15H14ClNO3SC_{15}H_{14}ClNO_3S, and it has distinct physical properties such as:

PropertyValue
Molecular Weight301.79 g/mol
Melting Point118-120 °C
Boiling Point396 °C at 760 mmHg
Density1.241 g/cm³

These properties contribute to its potential reactivity and biological activity.

Biological Activity Overview

Thiophene derivatives have been extensively studied for their pharmacological effects. This compound exhibits a variety of biological activities, including:

  • Anti-inflammatory : Thiophene derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Antimicrobial : The compound's structure allows it to interact with microbial targets, suggesting potential as an antimicrobial agent.
  • Allosteric Modulation : Research indicates that compounds with similar structures can act as allosteric enhancers for G protein-coupled receptors like the A1 adenosine receptor, which is significant for drug design strategies aimed at enhancing physiological responses to endogenous ligands .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene ring. Studies have shown that modifications at specific positions can enhance or diminish activity:

  • Substituent Effects : The presence of the chlorophenyl group is crucial for enhancing binding affinity and biological activity at the A1 receptor.
  • Comparative Analysis : Other thiophene derivatives were evaluated for their biological activities, revealing that variations in substitution patterns lead to differing pharmacological profiles.

Case Studies and Research Findings

  • Allosteric Enhancer Activity :
    • A study focused on a series of thiophene derivatives revealed that specific substitutions significantly affected their ability to modulate A1 adenosine receptor activity. Compounds with bulky groups at the 4-position demonstrated enhanced allosteric effects compared to simpler analogs .
  • Anti-inflammatory Properties :
    • In vitro studies have indicated that certain thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders .
  • Antimicrobial Studies :
    • The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, indicating its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H16ClNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-5-7-12(18)8-6-11/h5-8H,4H2,1-3H3,(H,19,21)

InChI Key

LYSUOTFXXYTIQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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